![molecular formula C16H16ClF3N2O2 B2760031 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine CAS No. 1223498-50-7](/img/structure/B2760031.png)
4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group, a chloro group, and a benzyloxy-methyl-propoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a suitable pyrimidine derivative is reacted with a trifluoromethylating agent under controlled conditions . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce a benzaldehyde derivative.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine has been identified as a potential cyclin-dependent kinase (CDK) inhibitor. CDKs are essential for cell cycle regulation, and their inhibition can lead to anti-cancer effects. Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-tumor agent.
Case Study: In Vitro Testing
In studies involving several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer), the compound demonstrated varying degrees of cytotoxicity. The results indicated that while it showed promise, it was less potent than established chemotherapeutics like doxorubicin .
Antifungal and Insecticidal Properties
Recent studies have evaluated the antifungal and insecticidal activities of pyrimidine derivatives similar to this compound. Compounds synthesized with similar structures exhibited antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds showing inhibition rates comparable to commercial fungicides .
Table 1: Antifungal Activity of Related Compounds
Compound | Target Organism | Inhibition Rate (%) |
---|---|---|
Compound A | B. cinerea | 96.76 |
Compound B | S. sclerotiorum | 82.73 |
Compound C | C. gloeosporioides | 69.75 |
Wirkmechanismus
The mechanism of action of 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and metabolic stability . The chloro group can participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-5-(trifluoromethyl)pyrimidine: Lacks the benzyloxy-methyl-propoxy group, making it less lipophilic and potentially less bioactive.
2-chloro-5-(trifluoromethyl)pyrimidine: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-benzyloxy-2-chloro-5-(trifluoromethyl)pyrimidine: Similar but lacks the methyl-propoxy group, which can influence its pharmacokinetic properties.
Uniqueness
4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, while the benzyloxy-methyl-propoxy group increases its lipophilicity and potential for drug development.
Biologische Aktivität
The compound 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative notable for its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. Its structure includes a chloro group and a trifluoromethyl substituent, alongside a benzyloxy and propoxy side chain, which contribute to its unique pharmacological properties.
- Molecular Formula : C₁₆H₁₆ClF₃N₂O₂
- CAS Number : 1223498-50-7
- Structural Features :
- Pyrimidine ring with chloro and trifluoromethyl groups.
- Benzyloxy and propoxy substituents enhancing solubility and bioactivity.
The primary mechanism of action for this compound is its role as a CDK inhibitor. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to significant anti-cancer effects. The compound's ability to bind to CDK enzymes disrupts the cell cycle progression in cancer cells, leading to apoptosis.
Anticancer Properties
Research indicates that This compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:
Cell Line | IC₅₀ (μM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
HCT116 (Colon Cancer) | 6.2 | |
T47D (Breast Cancer) | 27.3 |
These values indicate that the compound has promising activity against these cancer types, suggesting its potential as an anti-tumor agent.
Mechanistic Studies
Interaction studies have focused on understanding how this compound binds to CDKs. For example, molecular docking simulations have shown strong binding affinities to CDK2 and CDK4, which are pivotal in regulating the G1-S transition in the cell cycle. This binding leads to the inhibition of kinase activity, thereby preventing cell division in cancer cells.
Case Studies
A notable case study involved the administration of this compound in vitro against various human cancer cell lines. The results indicated not only a reduction in cell viability but also an increase in apoptotic markers such as caspase activation and PARP cleavage, further supporting its role as an effective anticancer agent.
Comparative Analysis with Similar Compounds
The unique structural features of This compound allow it to exhibit enhanced potency compared to structurally similar compounds. The following table highlights comparisons with other pyrimidine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chloro-5-(trifluoromethyl)pyrimidine | Chloro and trifluoromethyl groups | Potential CDK inhibition |
4-(Benzyloxy)-5-fluoropyrimidine | Fluoro group instead of trifluoromethyl | Antitumor activity |
4-Amino-5-(trifluoromethyl)pyrimidine | Amino substituent at position 4 | Antiviral properties |
Eigenschaften
IUPAC Name |
2-chloro-4-[(2R,3R)-3-phenylmethoxybutan-2-yl]oxy-5-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O2/c1-10(23-9-12-6-4-3-5-7-12)11(2)24-14-13(16(18,19)20)8-21-15(17)22-14/h3-8,10-11H,9H2,1-2H3/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMJDGAUPKXAFK-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC1=NC(=NC=C1C(F)(F)F)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.